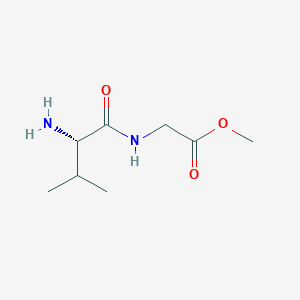
Methyl L-valylglycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl L-valylglycinate is a compound with the molecular formula C24H44N2O5 It is a derivative of valine and glycine, two amino acids, and is often used in various chemical and biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl L-valylglycinate can be synthesized through a series of chemical reactions involving the esterification of valine and glycine. The process typically involves the use of protecting groups to prevent unwanted side reactions. The esterification reaction is carried out under acidic conditions, often using methanol as the solvent and a strong acid like hydrochloric acid as the catalyst .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Methyl L-valylglycinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce the compound, often under inert atmosphere conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl L-valylglycinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in peptide synthesis and as a model compound for understanding amino acid interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or in the development of new pharmaceuticals.
Mechanism of Action
The mechanism by which methyl L-valylglycinate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and affecting cellular functions .
Comparison with Similar Compounds
- Methyl L-phenylalaninate
- Methyl L-leucinate
- Methyl L-isoleucinate
- Methyl L-alaninate
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of amino acid derivatives in scientific research and industry .
Properties
Molecular Formula |
C8H16N2O3 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
methyl 2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetate |
InChI |
InChI=1S/C8H16N2O3/c1-5(2)7(9)8(12)10-4-6(11)13-3/h5,7H,4,9H2,1-3H3,(H,10,12)/t7-/m0/s1 |
InChI Key |
DMZINWKNZOXHDH-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)OC)N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















